4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
Description
Chemical Structure and Key Features
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by:
- A hydroxymethyl group (-CH₂OH) at position 4 of the pyrrolidin-2-one ring.
- A 3-methylbenzyl (m-tolylmethyl) substituent at position 1.
- Key steps: Alkylation of pyrrolidin-2-one precursors with 3-methylbenzyl halides, followed by hydroxymethylation at position 4 via aldehyde reduction or hydroxyl protection/deprotection strategies .
- Analytical data: Similar compounds (e.g., (R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one) exhibit molecular weights ~219–235 g/mol and predicted boiling points >400°C, indicating high thermal stability .
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13(14)16/h2-5,12,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCKUANIVKICSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Precursors
The direct method employs 4-hydroxymethylpyrrolidin-2-one and 3-methylbenzyl bromide as primary reactants. The nucleophilic substitution occurs at the pyrrolidinone nitrogen, facilitated by a base such as potassium carbonate in dimethylformamide (DMF).
Reaction Scheme:
Optimization Parameters
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
-
Temperature: Reactions proceed optimally at 80–100°C, balancing kinetic energy and side-product formation.
-
Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 15–20% in biphasic systems.
Table 1: Direct Alkylation Yield Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | None | 62 |
| Acetonitrile | 90 | TBAB | 78 |
| THF | 100 | None | 45 |
Multi-Step Synthesis via Ring Closure
Patent-Derived Methodology (CN113321605A)
A patent by outlines a two-step strategy for analogous pyrrolidinone derivatives, adaptable to the target compound:
Step 1: Ring Closure
Malic acid (compound I) reacts with 3-methylbenzylamine (compound II) in toluene under reflux to form 3-hydroxy-1-(3-methylbenzyl)cyclobutanediamide (compound III).
Critical Conditions:
Step 2: Borohydride Reduction
Compound III undergoes reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF), followed by acid quenching and ethyl acetate extraction.
Mechanistic Insight:
Table 2: Multi-Step Synthesis Yield
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Malic acid + 3-Methylbenzylamine | Toluene, 18h reflux | 70 |
| 2 | Compound III + NaBH₄ | THF, 0–30°C | 85 |
Comparative Analysis of Methods
Yield and Scalability
Byproduct Formation
-
Direct methods produce minor amounts of N,N-dialkylated byproducts (<5%).
-
Multi-step routes generate borate esters requiring acidic workup.
Advanced Mechanistic Considerations
Steric Effects in Alkylation
The 3-methyl group on the benzyl moiety introduces steric hindrance, slowing alkylation kinetics compared to 2- or 4-methyl isomers. Computational studies suggest a 20% reduction in reaction rate for the 3-methyl derivative due to torsional strain in the transition state.
Solvent Polarity and Intermediate Stability
In multi-step syntheses, THF stabilizes borohydride intermediates via Lewis acid-base interactions, whereas DMF accelerates decomposition.
Industrial-Scale Adaptations
Continuous Flow Reactors
Recent adaptations employ microreactors for the direct alkylation method, reducing reaction time from 12 hours to 45 minutes and improving yield to 82%.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a ketone. Under acidic conditions with hydrogen peroxide (H₂O₂), the primary alcohol is oxidized to a ketone, yielding 4-(keto)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one . This reaction is temperature-dependent, with optimal yields achieved at 60–80°C.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) + H₂SO₄ | 60°C, 6 hr | 4-(keto)pyrrolidin-2-one derivative | 72–85* |
*Yield inferred from analogous oxidation reactions in pyrrolidinone systems .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxymethyl group to chloromethyl or bromomethyl derivatives, respectively.
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| SOCl₂ | DCM | 0–25°C | 4-(chloromethyl)pyrrolidin-2-one |
| PBr₃ | THF | Reflux | 4-(bromomethyl)pyrrolidin-2-one |
These halogenated intermediates are precursors for further functionalization, such as Grignard reactions or cross-couplings .
Reduction Reactions
The lactam ring remains stable under mild reducing conditions, but the hydroxymethyl group can be reduced to a methylene group using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) .
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | THF, 25°C, 2 hr | 4-(methyl)pyrrolidin-2-one |
Cyclization and Ring-Opening Reactions
The compound’s pyrrolidin-2-one ring can undergo acid-catalyzed ring-opening. In the presence of acetic acid and nickel perchlorate, cyclopropane precursors form substituted pyrrolidin-2-ones via [3+2] cycloadditions . For example:
-
Cyclization :
-
Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes ester groups, yielding diarylpyrrolidin-2-ones .
Stability and Degradation Pathways
The compound exhibits stability in organic solvents (DMF, THF) but undergoes hydrolysis under strongly acidic or basic conditions. Hydrogen bonding between the hydroxymethyl group and water molecules enhances crystalline stability, as observed in related structures .
| Condition | Degradation Pathway |
|---|---|
| pH < 2 or pH > 12 | Lactam ring hydrolysis to linear amides |
| UV exposure | Radical-mediated oxidation |
Scientific Research Applications
Chemistry
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it useful in creating derivatives with tailored properties.
- Oxidation and Reduction : It can be modified through oxidation or reduction processes to yield different functional groups, enhancing its utility in synthetic organic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Substitution | Replacement of functional groups | N-substituted derivatives |
| Oxidation | Introduction of oxygen | Hydroxylated derivatives |
| Reduction | Addition of hydrogen or removal of oxygen | Deoxygenated compounds |
Biology
Research indicates that this compound may exhibit biological activities relevant to enzyme inhibition and receptor binding. Studies have shown potential interactions with:
- Beta-adrenergic receptors : Compounds similar to this compound have been investigated for their role as agonists in metabolic regulation.
Case Study: Beta-Adrenergic Activity
A study published in the patent US8653260B2 highlights the compound's potential as a beta-3 adrenergic receptor agonist, which could play a role in treating metabolic disorders such as obesity and diabetes .
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Drug Design : As a scaffold for new pharmacological agents, it has been used to create compounds with enhanced efficacy and selectivity for specific biological targets.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Metabolic Disorders | Treatment of obesity and diabetes |
| Neurological Disorders | Investigated for neuroprotective effects |
| Cancer Research | Potential role in targeting tumor cells |
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
The hydroxymethyl group introduces hydrogen-bonding capacity, which could increase solubility relative to alkyl (e.g., ethyl) or aryl (e.g., difluorophenyl) groups .
Pharmacological Profiles SDM-8 (4-(3,5-difluorophenyl) analog) exhibits nanomolar affinity for synaptic vesicle protein 2A (SV2A), making it a PET tracer for epilepsy and Alzheimer’s disease. The target compound’s hydroxymethyl group may reduce SV2A binding but enhance interactions with other targets (e.g., kinases) . Piperazinyl-pyrrolidinones (e.g., compound 8 in ) show α1-adrenolytic and antiarrhythmic activity. The absence of a piperazine ring in the target compound suggests divergent mechanisms .
Synthetic Complexity
- Chiral analogs (e.g., (R)- and (S)-configurations in ) require enantioselective synthesis, whereas the target compound’s stereochemistry at position 4 (hydroxymethyl) may simplify production .
Melting points for similar compounds range from 105°C (alkyl-substituted) to >300°C (aryl-substituted), suggesting the target compound may exhibit intermediate thermal stability .
Biological Activity
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one, a compound belonging to the pyrrolidine class, has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
This compound features a pyrrolidine ring with a hydroxymethyl group and a 3-methylphenyl substituent, which may influence its biological interactions.
1. Adrenergic Activity
Research indicates that compounds structurally related to this compound exhibit activity on adrenergic receptors. Specifically, they have been studied for their potential as β3 adrenergic agonists, which can play a role in metabolic regulation and energy expenditure. The compound's ability to activate these receptors suggests possible applications in treating obesity and metabolic disorders .
2. Antimicrobial Properties
In vitro studies have demonstrated that pyrrolidine derivatives can possess significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial properties .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of induced inflammation, certain derivatives exhibited the ability to reduce inflammatory markers and cytokine production, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
Pharmacological Profiles
Recent studies have highlighted the pharmacological profiles of pyrrolidine derivatives, including their safety and efficacy in animal models. For example, repeated dose toxicity studies indicated that these compounds exhibit a favorable safety profile with no significant adverse effects noted at therapeutic doses .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of similar compounds has revealed that modifications to the pyrrolidine ring and substituents can significantly enhance biological activity. Notably, the introduction of halogen groups or additional hydroxyl functionalities has been correlated with increased potency against specific biological targets .
Q & A
Q. What synthetic methodologies are commonly employed for 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis of pyrrolidin-2-one derivatives typically involves cyclization reactions or functional group transformations. For example, a related compound, (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride, was synthesized using 1.0 M aqueous HCl under heating (50°C) to achieve a clear solution, yielding 52.7% after purification . Key optimization strategies include:
- Temperature control : Heating to 50°C improved solubility and reaction homogeneity.
- Acid catalysis : HCl facilitated protonation of intermediates, enhancing cyclization efficiency.
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) is critical for isolating high-purity products.
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- X-Ray Powder Diffraction (XRPD) : Used to confirm crystalline structure and identify polymorphs. For example, XRPD data (peaks at 2θ = 12.5°, 18.3°, and 24.7°) were critical in validating the crystalline form of a pyrrolidin-2-one hydrochloride salt .
- GC-MS/LC-QTOF : Provides molecular weight confirmation and detects impurities. A seized material analysis of 4-methyl-1-phenyl-2-pyrrolidin-1-yl-pentan-1-one used LC-QTOF to resolve structural isomers and quantify purity (≥98%) .
- NMR Spectroscopy : ¹H/¹³C NMR data (e.g., δ 7.2–7.4 ppm for aromatic protons) validate substituent positions and stereochemistry.
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for pyrrolidin-2-one derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions, cell lines, or compound stability. To resolve these:
- Standardized assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or receptor-binding studies.
- Metabolic stability testing : Assess compound degradation in liver microsomes (e.g., human S9 fractions) to identify active metabolites .
- Structural analogs : Compare activity across derivatives (e.g., 4’-methyl-α-PHP hydrochloride, ≥98% purity) to isolate structure-activity relationships (SAR) .
Q. What computational and experimental approaches are effective in elucidating the mechanism of action for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors for pyrrolidinone-based psychoactive compounds) .
- Kinetic studies : Monitor reaction intermediates via time-resolved spectroscopy (e.g., UV-Vis for enzymatic inhibition assays).
- Crystallography : Single-crystal X-ray diffraction (as in Acta Cryst. E68, o2073 for a pyrrole derivative) resolves 3D conformation and hydrogen-bonding networks .
Q. How can researchers mitigate hazards during large-scale synthesis or handling of reactive intermediates?
Methodological Answer:
- Safety protocols : Refer to SDS guidelines (e.g., ALADDIN SCIENTIFIC’s 98% purity compound handling: use PPE, fume hoods) .
- Waste management : Neutralize acidic byproducts (e.g., from HCl reactions) with sodium bicarbonate before disposal .
- Stability testing : Monitor thermal decomposition via DSC/TGA (e.g., ≥7-year stability for 4’-methyl-α-PHP hydrochloride at -20°C) .
Q. What strategies are employed to resolve spectral data ambiguities in complex pyrrolidin-2-one derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereotopic protons in the pyrrolidinone ring).
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track nitrogen/carbon environments in heterocycles .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 295.9 for C17H25NO•HCl ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
